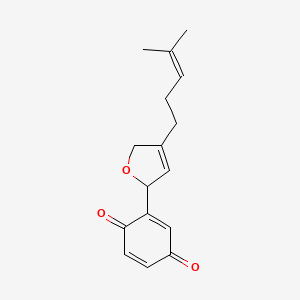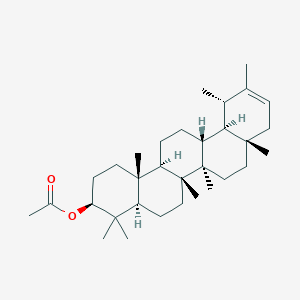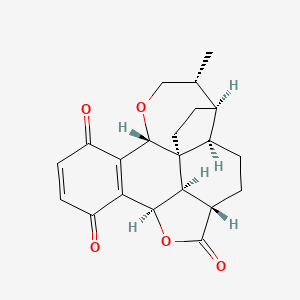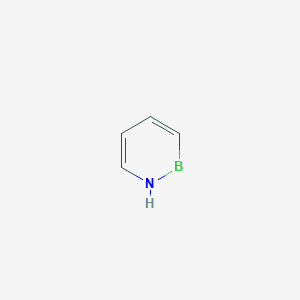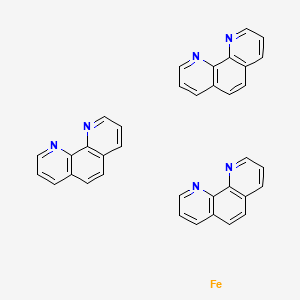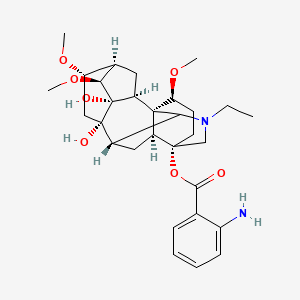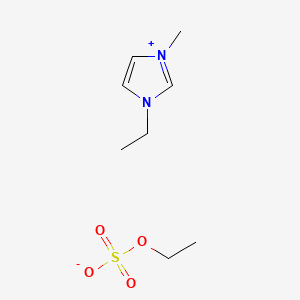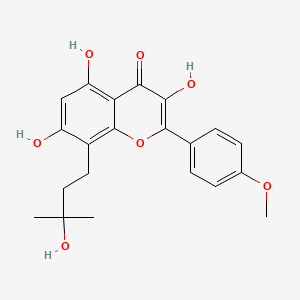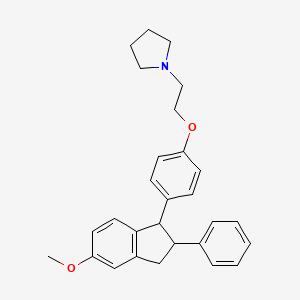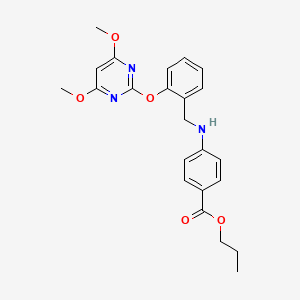
Pyribambenz-propyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyribambenz-propyl is a novel and broad-spectrum herbicide. It was developed for use in oilseed crops by the Shanghai Institute of Organic Chemistry and the Zhejiang Institute of Chemical Industry in China . This compound is known for its effectiveness in eradicating a wide range of monocotyledonous and dicotyledonous weeds, making it a valuable tool in agricultural weed management .
Méthodes De Préparation
The synthesis of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves several key steps. The microsynthetic method starts with 4,6-dimethoxy-2-pyrimidine, propyl (4-benzylamino) benzoate, and phenol . The reaction conditions include purification by preparative high-performance liquid chromatography (HPLC), resulting in a yield of 53% . The chemical structure is characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectroscopy .
Analyse Des Réactions Chimiques
Pyribambenz-propyl undergoes various chemical reactions, including hydrolysis, oxidation, and carbonylation . Common reagents used in these reactions include multi-position carbon-14 labeled compounds, chromatography, liquid scintillation spectrometry, and liquid chromatography-mass spectrometry (LC-MS) . The major products formed from these reactions include 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoic acid, 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, and 4,6-dimethoxypyrimidin-2-ol .
Applications De Recherche Scientifique
Pyribambenz-propyl has several scientific research applications. It is primarily used as a herbicide in agriculture to control weeds in oilseed crops . The compound inhibits acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition leads to the effective control of weeds without significant harm to the crops . Additionally, the compound’s low toxicity makes it environmentally safe for use in agricultural fields .
Mécanisme D'action
The mechanism of action of propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate involves the inhibition of acetolactate synthase (ALS) . ALS is a key enzyme in the biosynthesis of branched-chain amino acids, which are essential for plant growth . By inhibiting ALS, the compound disrupts the production of these amino acids, leading to the death of the targeted weeds . This selective inhibition ensures that the herbicide effectively controls weeds without causing significant damage to the crops .
Comparaison Avec Des Composés Similaires
Pyribambenz-propyl is unique due to its broad-spectrum herbicidal activity and low toxicity . Similar compounds include other ALS inhibitors such as imazapyr, imazapic, and imazethapyr . propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate stands out due to its effectiveness in controlling a wide range of weeds and its environmental safety .
Propriétés
Formule moléculaire |
C23H25N3O5 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
propyl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |
InChI |
InChI=1S/C23H25N3O5/c1-4-13-30-22(27)16-9-11-18(12-10-16)24-15-17-7-5-6-8-19(17)31-23-25-20(28-2)14-21(26-23)29-3/h5-12,14,24H,4,13,15H2,1-3H3 |
Clé InChI |
ZHYPDEKPSXOZKN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |
Synonymes |
propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino)benzoate pyribambenz propyl ZJ 0273 ZJ-0273 ZJ0273 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254621.png)
